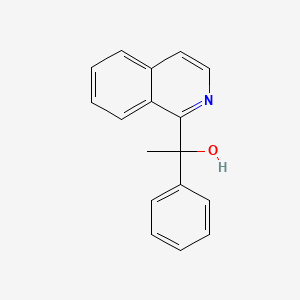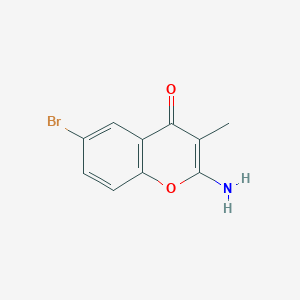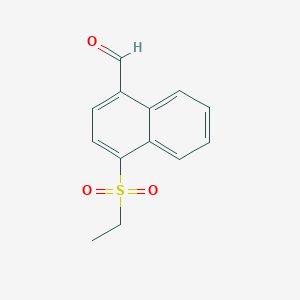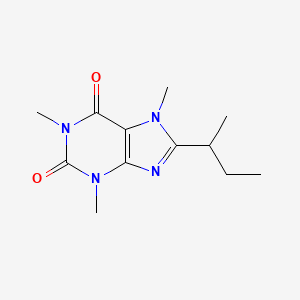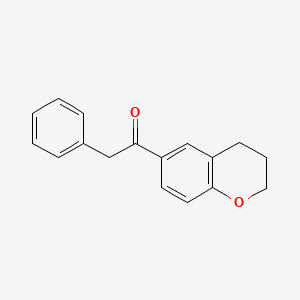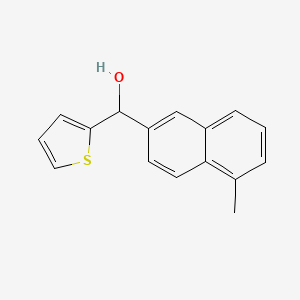
7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyridine and pyrrole ring. This particular compound is characterized by the presence of a propyl group at the 7th position, a trimethylsilyl group at the 6th position, and a dihydroindolizinone core structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The initial step involves the cyclization of a suitable precursor, such as a pyridine derivative, to form the indolizine core.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Trimethylsilylation: The trimethylsilyl group is introduced using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolizine derivatives.
Applications De Recherche Scientifique
7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of novel materials and as a precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of 7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolizine: The parent compound without the propyl and trimethylsilyl groups.
6-Trimethylsilylindolizine: Similar structure but without the propyl group.
7-Propylindolizine: Similar structure but without the trimethylsilyl group.
Uniqueness
7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one is unique due to the presence of both the propyl and trimethylsilyl groups, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
88761-33-5 |
|---|---|
Formule moléculaire |
C14H23NOSi |
Poids moléculaire |
249.42 g/mol |
Nom IUPAC |
7-propyl-6-trimethylsilyl-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C14H23NOSi/c1-5-7-11-10-12-8-6-9-15(12)14(16)13(11)17(2,3)4/h10H,5-9H2,1-4H3 |
Clé InChI |
RBMPVSXRBPJSDK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=O)N2CCCC2=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



